molecular formula C10H8ClIO B12441480 1-(4-Iodophenyl)cyclopropanecarbonyl chloride

1-(4-Iodophenyl)cyclopropanecarbonyl chloride

Cat. No.: B12441480
M. Wt: 306.53 g/mol
InChI Key: XPLGZNNHYQQDBY-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C10H8ClIO and a molecular weight of 306.525 g/mol . It is categorized under carbonyl chlorides and is primarily used in research and industrial applications. This compound is known for its reactivity and is often utilized as a building block in organic synthesis.

Preparation Methods

The synthesis of 1-(4-Iodophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 1-(4-iodophenyl)cyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction scheme is as follows:

1-(4-Iodophenyl)cyclopropanecarboxylic acid+SOCl21-(4-Iodophenyl)cyclopropanecarbonyl chloride+SO2+HCl\text{1-(4-Iodophenyl)cyclopropanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(4-Iodophenyl)cyclopropanecarboxylic acid+SOCl2​→1-(4-Iodophenyl)cyclopropanecarbonyl chloride+SO2​+HCl

Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

1-(4-Iodophenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to 1-(4-iodophenyl)cyclopropane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form 1-(4-iodophenyl)cyclopropanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and solvents like dichloromethane (DCM) for maintaining reaction conditions .

Scientific Research Applications

1-(4-Iodophenyl)cyclopropanecarbonyl chloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)cyclopropanecarbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in medicinal chemistry, it may form amide bonds with amines, leading to the formation of bioactive compounds .

Comparison with Similar Compounds

1-(4-Iodophenyl)cyclopropanecarbonyl chloride can be compared with other acyl chlorides and cyclopropane derivatives:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of the iodine atom.

Properties

Molecular Formula

C10H8ClIO

Molecular Weight

306.53 g/mol

IUPAC Name

1-(4-iodophenyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H8ClIO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2

InChI Key

XPLGZNNHYQQDBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)I)C(=O)Cl

Origin of Product

United States

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